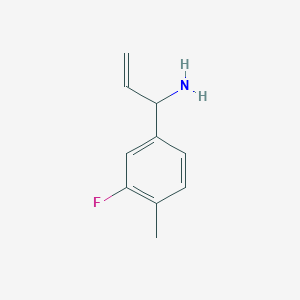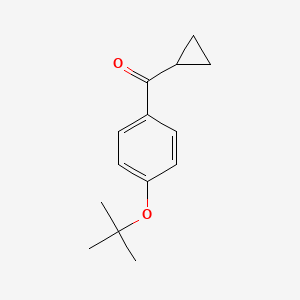![molecular formula C8H11IN2 B13043187 3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)
3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a heterocyclic compound with the molecular formula C8H11IN2 It is a derivative of pyrazolo[1,5-A]pyridine, characterized by the presence of an iodine atom at the 3-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, resulting in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine derivatives . The reaction conditions typically include the use of a suitable solvent, such as acetonitrile, and a catalyst, such as copper(I) iodide, to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while cycloaddition reactions can produce more complex bicyclic or tricyclic compounds.
Applications De Recherche Scientifique
3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology research to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to target proteins and modulating their activity. The compound can inhibit or activate enzymes, receptors, and other proteins, thereby affecting various biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine: Lacks the methyl group at the 6-position.
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine: Lacks the iodine atom at the 3-position.
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine: Lacks both the iodine atom and the methyl group.
Uniqueness
The presence of both the iodine atom at the 3-position and the methyl group at the 6-position makes 3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine unique. These substituents enhance its reactivity and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C8H11IN2 |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
3-iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H11IN2/c1-6-2-3-8-7(9)4-10-11(8)5-6/h4,6H,2-3,5H2,1H3 |
Clé InChI |
DEAHYRAFONDENL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C=NN2C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)



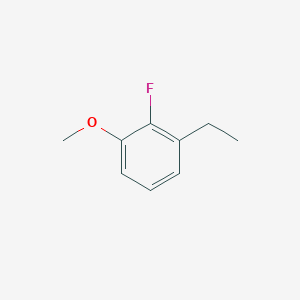
![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
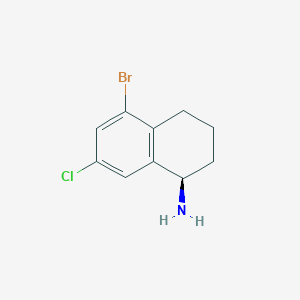
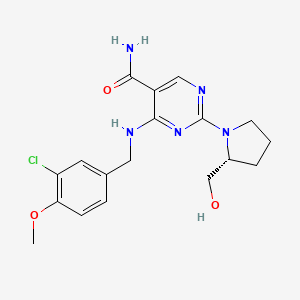
![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)
